molecular formula C14H14N2OS B5842266 N-[2-(methylthio)phenyl]-N'-phenylurea

N-[2-(methylthio)phenyl]-N'-phenylurea

Cat. No.: B5842266
M. Wt: 258.34 g/mol
InChI Key: DZEQJYIKROSGBK-UHFFFAOYSA-N
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Description

N-[2-(Methylthio)phenyl]-N'-phenylurea is an unsymmetrical phenylurea derivative characterized by a methylthio (-SMe) substituent at the ortho position of one phenyl ring and an unsubstituted phenyl group at the N'-position.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEQJYIKROSGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substitution patterns are summarized below:

Compound Name Substituents (N-Phenyl) Substituents (N'-Phenyl) Key Functional Groups
N-[2-(Methylthio)phenyl]-N'-phenylurea 2-(Methylthio) None -SMe, urea linkage
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea (CTPPU) 4-Cl, 3-CF₃ None -Cl, -CF₃
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (Forchlorfenuron) 2-Cl, 4-pyridinyl None Chloropyridine, urea
N'-[3-(3-Substituted phenylureido)benzoyl]-N-(2-chloro)nicotinohydrazides (3a–3i) Varied (e.g., Cl, CF₃) Nicotinohydrazide Urea, hydrazide, heterocycle
1-[2-(2-Hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea 2-(Hydroxyethyl) 3-(Trifluoromethoxy) -OH, -OCF₃

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Derivatives with -Cl or -CF₃ (e.g., CTPPU) enhance anticancer activity by increasing electrophilicity, promoting interactions with cellular targets like kinases .
  • Heterocyclic Modifications : Forchlorfenuron (pyridinyl substituent) exhibits potent cytokinin-like activity, enhancing grain yield in crops .
Anticancer Activity
  • CTPPU : Inhibits NSCLC cell growth (IC₅₀ = 5–10 µM) by inducing G2/M cell cycle arrest. The -CF₃ group enhances membrane permeability .
  • This compound: No direct data, but sulfur-containing analogs (e.g., thioureas) show improved bioavailability and DNA-binding affinity in related studies .
Insecticidal Activity
  • Phenylurea derivatives 3a–3i and 4a–4i: Exhibit >90% mortality against beet armyworm larvae at 10 mg/L. Compound 4g achieves 100% mortality, outperforming chlorbenzuron and tebufenozide .
  • Role of Substituents : Chlorine and trifluoromethyl groups enhance insecticidal potency by disrupting larval molting hormone receptors .
Plant Growth Regulation
  • Forchlorfenuron : A registered plant growth regulator (CAS 68157-60-8) that promotes cell division and fruit enlargement in crops like kiwifruit .
  • CKX Inhibitors : Diphenylurea derivatives (e.g., 1-[2-(2-hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea) increase grain yield in barley and wheat by 15–20% via cytokinin stabilization .

Physicochemical and Metabolic Properties

Property This compound CTPPU Forchlorfenuron
LogP (Predicted) ~3.2 ~4.1 ~2.8
Solubility (mg/mL) Low (0.01–0.1 in water) Very low Moderate (0.5)
Metabolic Stability High (SMe resists oxidation) Moderate Low (rapid hydrolysis)

Notes:

  • The methylthio group in the target compound may reduce oxidative metabolism compared to -Cl or -CF₃ substituents .
  • Forchlorfenuron’s pyridinyl ring facilitates systemic transport in plants, enhancing efficacy .

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